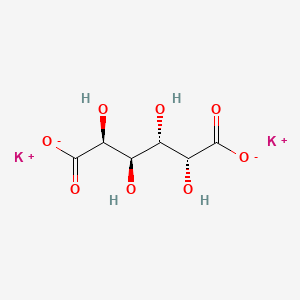
Benzyldimethyloctylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethyloctylammonium bromide is a quaternary ammonium compound with the molecular formula C₁₇H₃₀BrN. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyldimethyloctylammonium bromide can be synthesized through the quaternization of dimethyloctylamine with benzyl bromide. The reaction typically occurs in a solvent such as acetone or ethanol under reflux conditions. The reaction is as follows:
C8H17N(CH3)2+C6H5CH2Br→C8H17N(CH3)2CH2C6H5Br
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of photochemical bromination techniques has been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyldimethyloctylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products:
Substitution Reactions: Yield products like benzyldimethyloctylammonium hydroxide.
Oxidation Reactions: Can produce benzyldimethyloctylammonium oxide.
Reduction Reactions: May result in the formation of benzyldimethyloctylamine.
Applications De Recherche Scientifique
Benzyldimethyloctylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surfactants.
Mécanisme D'action
The antimicrobial activity of benzyldimethyloctylammonium bromide is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism involves the binding of the quaternary ammonium group to the negatively charged components of the cell membrane .
Comparaison Avec Des Composés Similaires
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium chloride: Known for its use in disinfectants and sanitizers.
Cetyltrimethylammonium bromide: Commonly used in laboratory research as a surfactant.
Uniqueness: Benzyldimethyloctylammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent .
Propriétés
Numéro CAS |
58965-50-7 |
|---|---|
Formule moléculaire |
C17H30BrN |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
benzyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C17H30N.BrH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JBJPHJWPSMUIJR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















